molecular formula C20H22N2S B1679414 (R)-Mequitazine CAS No. 147780-50-5

(R)-Mequitazine

Cat. No. B1679414
M. Wt: 322.5 g/mol
InChI Key: HOKDBMAJZXIPGC-MRXNPFEDSA-N
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Description

(R)-Mequitazine, also known as V-0162, is a muscarinic acetylcholine receptor (M-AChRs) antagonist potentially for the treatment of asthma.

Scientific Research Applications

Antihistamine Efficacy

(R)-Mequitazine is recognized for its efficacy as an antihistamine. In a study comparing its effects to other antihistamines, mequitazine was found to be as effective as brompheniramine in treating allergic disorders, with significantly less drowsiness (Blamoutier, 1978). Another study highlighted its effectiveness in the symptomatic treatment of allergic rhinitis, with significant relief of nasal symptoms compared to placebo (Skassa-Brociek et al., 1988).

Interaction with Other Drugs

Mequitazine's interaction with other drugs is also an area of research interest. A study evaluating the effect of mequitazine on the pharmacokinetics of theophylline in asthmatic patients found no significant change, suggesting that mequitazine does not influence the pharmacokinetics of theophylline (Hasegawa et al., 2004).

Impact on Central Nervous System

The impact of mequitazine on the central nervous system has been studied, with findings indicating less sedative or depressive actions on the central nervous system compared to other antihistamines (Dhorranintra et al., 1990).

Antiallergic Effects

Mequitazine's antiallergic effects have been demonstrated in in vivo experiments, showing significant inhibition of passive cutaneous anaphylaxis in rats (Kohno et al., 1988).

Interaction with Membranes

Research on mequitazine's interaction with phospholipid model membranes showed its effect on the phase transition temperature and the broadening of the transition peak of liposomes, indicating an interaction with both the polar head groups and hydrophobic membrane interior (Ahmed et al., 1980).

properties

IUPAC Name

10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDBMAJZXIPGC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Mequitazine

CAS RN

147780-50-5
Record name Mequitazine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147780505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEQUITAZINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05VP796JC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Blazheyevskyi, I Iurchenko, V Diadchenko - Available at SSRN … - papers.ssrn.com
A new method is described for the rapid determination of (R)-(+)-Mequitazine. The drug is determined by a difference spectrophotometric technique based upon the absorbance of its …
Number of citations: 0 papers.ssrn.com
A Didier, S Doussau-Thuron, M Murris-Espin - Current therapeutic research, 2000 - Elsevier
Background: Antihistamines (H 1 -receptor antagonists) are widely prescribed to treat symptoms of seasonal and perennial allergic rhinitis and chronic urticaria. Drowsiness and …
Number of citations: 7 www.sciencedirect.com
Y Liu, X Wang, J Yu, X Guo - Electrophoresis, 2021 - Wiley Online Library
Enantiomeric separation of six antihistamine agents was first systematically investigated on a cellulose‐based chiral stationary phase (CSP), that is, cellulose tris‐(3,5‐dimethyl phenyl …
P Kocienski - Synfacts, 2014 - thieme-connect.com
Mequitazine (Primalan®) is an antihistamine that is prescribed for the relief of allergic symptoms. It is supplied as a racemate but the biological activity resides in the (S)-enantiomer. Key …
Number of citations: 0 www.thieme-connect.com
OPR Dev - Org. Process Res. Dev, 2014 - thieme-connect.com
Significance: SPI-1865 is a γ-secretase modulator that is of interest for the treatment of Alzheimer’s disease. Kilogram batches of the API were generated by the route depicted, which …
Number of citations: 3 www.thieme-connect.com
Y Liang, JCW Mak - Current Pharmaceutical Design, 2021 - ingentaconnect.com
Asthma and chronic obstructive pulmonary disease (COPD) are obstructive lung diseases which are characterized by chronic inflammation and an increase in mucus production, and …
Number of citations: 8 www.ingentaconnect.com
S Gauthier, L Larquetoux, M Nicolas, T Ayad… - Synlett, 2014 - thieme-connect.com
A short and straightforward asymmetric synthesis of both enantiomers of the antihistaminic drug mequitazine is reported. This atom-economical and attractive method features an iridium-…
Number of citations: 7 www.thieme-connect.com
G Gülbaş - GÖĞÜS HASTALIKLARI - solunum.org.tr
KOAH teşhisi, risk faktörleri ve semptomları olan bireylerde akım kısıtlanmasının gösterilmesi esasına dayanır. Ancak KOAH hastaları birbirinden farklı seyir ve davranış özellikleri …
Number of citations: 5 www.solunum.org.tr

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